molecular formula C13H18N4O3 B563036 Pentoxifylline-d6 CAS No. 1185878-98-1

Pentoxifylline-d6

Cat. No.: B563036
CAS No.: 1185878-98-1
M. Wt: 284.34 g/mol
InChI Key: BYPFEZZEUUWMEJ-XERRXZQWSA-N
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Description

Pentoxifylline-d6 is a deuterium-labeled derivative of Pentoxifylline, a methylxanthine derivative. Pentoxifylline is primarily used as a hemorheological agent to improve blood flow and reduce blood viscosity. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentoxifylline-d6 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterated base and solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the high purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry is essential for the characterization and validation of the compound .

Chemical Reactions Analysis

Types of Reactions: Pentoxifylline-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, such as lisofylline and 1-(3-carboxypropyl)-3,7-dimethylxanthine .

Mechanism of Action

Pentoxifylline-d6 exerts its effects by modulating the rheological properties of blood. It inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in decreased blood viscosity, improved erythrocyte flexibility, and reduced platelet aggregation. The compound also has anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

IUPAC Name

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFEZZEUUWMEJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676102
Record name 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185878-98-1
Record name 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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